

# Fgfr-IN-3 solubility in DMSO and culture media

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fgfr-IN-3 |           |
| Cat. No.:            | B12419840 | Get Quote |

## **Application Notes and Protocols for Fgfr-IN-3**

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Fgfr-IN-3**, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The following sections cover its solubility, preparation of stock solutions, and methodologies for key in vitro experiments.

## **Solubility and Stock Solution Preparation**

The solubility of **Fgfr-IN-3** has been reported to be high in dimethyl sulfoxide (DMSO). While specific data for **Fgfr-IN-3** is not readily available, a closely related compound, FIIN-3, is soluble in DMSO at a concentration of 100 mg/mL (144.59 mM)[1]. It is recommended to use fresh, anhydrous DMSO to ensure optimal solubility. **Fgfr-IN-3** is generally insoluble in water and ethanol.

Table 1: Solubility of Fgfr-IN-3 and Structurally Similar FGFR Inhibitors in DMSO



| Compound               | Solubility in DMSO     | Molar Concentration (mM) |
|------------------------|------------------------|--------------------------|
| FIIN-3                 | 100 mg/mL[1]           | 144.59[1]                |
| Infigratinib (BGJ398)  | 3 mg/mL - 100 mg/mL[2] | 5.35 - 178.41[2]         |
| PD173074               | 105 mg/mL              | 200.5                    |
| Derazantinib           | 93 mg/mL               | 198.47                   |
| Fexagratinib (AZD4547) | 93 mg/mL               | 200.61                   |
| Futibatinib (TAS-120)  | ≥ 29 mg/mL             | 69.30                    |

### Protocol for Preparing a 10 mM Stock Solution in DMSO

#### Materials:

- Fgfr-IN-3 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

#### Procedure:

- Equilibrate the **Fgfr-IN-3** vial to room temperature before opening.
- Weigh the required amount of Fgfr-IN-3 powder in a sterile microcentrifuge tube. The
  molecular weight of Fgfr-IN-3 will be required for this calculation.
- Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.



- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

## **In Vitro Efficacy**

**Fgfr-IN-3** is a potent pan-FGFR inhibitor. The half-maximal inhibitory concentrations (IC50) against different FGFR isoforms are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of Fgfr-IN-3

| Target | IC50 (nM) |
|--------|-----------|
| FGFR1  | 13.1      |
| FGFR2  | 21        |
| FGFR3  | 31.4      |
| FGFR4  | 35.3      |

# **Experimental Protocols FGFR Signaling Pathway**

Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. **Fgfr-IN-3** acts as an ATP-competitive inhibitor, blocking the kinase activity of FGFRs and thereby inhibiting these downstream signals.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Mechanism of Fgfr-IN-3 Inhibition.

# Experimental Workflow: Western Blot for p-FGFR Inhibition

This protocol outlines the steps to assess the inhibitory effect of **Fgfr-IN-3** on FGFR phosphorylation in a cell-based assay using Western blotting.





Click to download full resolution via product page

Caption: Workflow for Assessing Fgfr-IN-3 Activity by Western Blot.



# Detailed Protocol: Western Blot for Phospho-FGFR (p-FGFR)

#### Materials:

- Cancer cell line with known FGFR expression (e.g., RT112, SNU-16)
- Cell culture medium, fetal bovine serum (FBS), and antibiotics
- Fgfr-IN-3 stock solution (10 mM in DMSO)
- FGF ligand (e.g., FGF2)
- Phosphate-buffered saline (PBS)
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-p-FGFR (e.g., anti-phospho-FGFR Tyr653/654) and anti-total FGFR
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Procedure:

- Cell Culture and Treatment:
  - Seed cells in 6-well plates and allow them to adhere overnight.



- The following day, replace the medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
- Pre-treat cells with varying concentrations of Fgfr-IN-3 (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO vehicle control.
- Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 10-15 minutes.
- Protein Extraction and Quantification:
  - Wash the cells twice with ice-cold PBS.
  - Add 100-200 μL of ice-cold RIPA buffer to each well and scrape the cells.
  - Incubate on ice for 30 minutes, vortexing occasionally.
  - Centrifuge at 14,000 rpm for 15 minutes at 4°C.
  - Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
- Western Blotting:
  - Normalize the protein concentrations of all samples.
  - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary anti-p-FGFR antibody overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST for 10 minutes each.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- Wash the membrane again as in the previous step.
- Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
- Capture the chemiluminescent signal using an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed for total FGFR or a housekeeping protein like β-actin.

### **Detailed Protocol: Cell Viability Assay (MTT Assay)**

#### Materials:

- Cancer cell line dependent on FGFR signaling
- 96-well cell culture plates
- Complete cell culture medium
- Fgfr-IN-3 stock solution (10 mM in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

#### Procedure:

- Cell Seeding:
  - $\circ$  Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100  $\mu$ L of complete medium and allow them to attach overnight.
- · Compound Treatment:



- Prepare serial dilutions of Fgfr-IN-3 in complete medium from the 10 mM DMSO stock.
   Ensure the final DMSO concentration in the wells is below 0.5%.
- Remove the old medium from the wells and add 100 μL of the medium containing the desired concentrations of Fgfr-IN-3. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
- Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Assay:
  - Add 10 μL of MTT solution (5 mg/mL) to each well.
  - Incubate for 2-4 hours at 37°C until formazan crystals are visible.
  - Carefully remove the medium from the wells.
  - Add 100 μL of DMSO to each well to dissolve the formazan crystals.
  - Gently shake the plate for 5-10 minutes to ensure complete dissolution.
  - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
  - Subtract the background absorbance from the no-cell control wells.
  - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  - Plot the cell viability against the log of the Fgfr-IN-3 concentration to determine the IC50 value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Fgfr-IN-3 solubility in DMSO and culture media].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419840#fgfr-in-3-solubility-in-dmso-and-culture-media]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com